Cas no 1146292-92-3 (6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid)
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1146292-92-3
- 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid
- 6-ethyl-1,2,4-benzotriazine-3-carboxylic acid
- 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylicacid
- 1,2,4-Benzotriazine-3-carboxylic acid, 6-ethyl-
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- Inchi: 1S/C10H9N3O2/c1-2-6-3-4-7-8(5-6)11-9(10(14)15)13-12-7/h3-5H,2H2,1H3,(H,14,15)
- InChI Key: DVJLPOSAQIDZLX-UHFFFAOYSA-N
- SMILES: OC(C1=NN=C2C=CC(=CC2=N1)CC)=O
Computed Properties
- Exact Mass: 203.069476538g/mol
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 76Ų
Experimental Properties
- Density: 1.367±0.06 g/cm3(Predicted)
- Boiling Point: 444.8±28.0 °C(Predicted)
- pka: 2.39±0.30(Predicted)
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632615-1g |
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid |
1146292-92-3 | 98% | 1g |
¥6078.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632615-5g |
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid |
1146292-92-3 | 98% | 5g |
¥15573.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632615-10g |
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid |
1146292-92-3 | 98% | 10g |
¥23614.00 | 2024-08-09 |
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid
Introduction to 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic Acid (CAS No. 1146292-92-3)
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid, identified by its CAS number 1146292-92-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the triazine family, a class of molecules known for their diverse biological activities and potential applications in drug development. The presence of an ethyl group at the 6-position and a carboxylic acid functional group at the 3-position introduces unique chemical properties that make this compound a subject of intense study.
The structure of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid incorporates a benzo ring fused with a triazine core, which is a common motif in many bioactive molecules. This structural framework allows for interactions with various biological targets, making it a valuable scaffold for medicinal chemistry investigations. The carboxylic acid moiety provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid has been explored in several preclinical studies due to its promising pharmacological profile. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory and metabolic pathways. These findings have prompted further investigation into its mechanism of action and potential as a lead compound for drug discovery.
One of the most compelling aspects of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is its ability to modulate biological processes at the molecular level. Studies have shown that this compound can interact with proteins and enzymes in ways that may lead to therapeutic benefits. For instance, its structure resembles that of known bioactive molecules, suggesting that it could be modified to enhance its efficacy and selectivity. This makes it an attractive candidate for further development in the field of drug design.
The synthesis of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl group and the carboxylic acid functionality necessitates careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for large-scale applications in pharmaceutical research.
The potential applications of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and material science as well. For example, derivatives of this compound could be developed as novel pesticides or as components in advanced materials with specific functionalities.
In conclusion, 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid (CAS No. 1146292-92-3) is a versatile heterocyclic compound with significant potential in various fields of research and application. Its structural features and biological activities make it a valuable tool for scientists working on drug discovery and material science. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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